molecular formula C13H11ClN4O B2495660 2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide CAS No. 2411250-73-0

2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide

Cat. No.: B2495660
CAS No.: 2411250-73-0
M. Wt: 274.71
InChI Key: QRGZNUYEQZXHTK-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an acetamide group (CH3CONH2), and a phenylpyrazol group (a benzene ring fused to a pyrazole ring). These functional groups suggest that this compound could be involved in a variety of chemical reactions and could potentially have interesting biological activity .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the cyano group could undergo addition reactions, the acetamide group could participate in acylation reactions, and the phenylpyrazol group could undergo electrophilic aromatic substitution .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and potential hazards .

Properties

IUPAC Name

2-chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c14-6-13(19)17-12(7-15)10-8-16-18(9-10)11-4-2-1-3-5-11/h1-5,8-9,12H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGZNUYEQZXHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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